1-(Azetidin-3-yl)-2-ethylbutan-1-one
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Overview
Description
1-(Azetidin-3-yl)-2-ethylbutan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-2-ethylbutan-1-one can be achieved through several methods. One common approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods may involve the use of prefunctionalized starting materials and multistep sequences to achieve high yields and purity.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-2-ethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2-ethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-2-ethylbutan-1-one can be compared with other azetidine derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA) and in the preparation of pharmaceutically active agents.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(4-2)9(11)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
RPIZLIINBHRCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1CNC1 |
Origin of Product |
United States |
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